molecular formula C₁₈H₂₄D₅NO₄ B1157050 Cicloprolol-d5

Cicloprolol-d5

Cat. No.: B1157050
M. Wt: 328.46
Attention: For research use only. Not for human or veterinary use.
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Description

Cicloprolol-d5 is a deuterated analog of Cicloprolol, a β1-adrenergic receptor antagonist (beta-blocker) used primarily in managing hypertension and cardiovascular disorders. The incorporation of five deuterium atoms (d5) at specific molecular positions enhances metabolic stability by slowing cytochrome P450 (CYP)-mediated oxidation, thereby prolonging its plasma half-life and reducing dosing frequency compared to non-deuterated counterparts . This compound retains the selective β1-blocking activity of its parent compound, ensuring therapeutic efficacy while mitigating first-pass metabolism and interindividual variability in pharmacokinetics (PK). Its development aligns with strategies to optimize drug profiles through deuterium substitution, a method validated in other deuterated drugs like deutetrabenazine .

Properties

Molecular Formula

C₁₈H₂₄D₅NO₄

Molecular Weight

328.46

Synonyms

(±)-1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propano-d5l;  1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Pharmacokinetic Parameters of this compound, Cicloprolol, and Metoprolol

Parameter This compound Cicloprolol Metoprolol
Bioavailability ~65% ~50% ~50%
Half-life (t₁/₂) 8–10 hours 4–6 hours 3–7 hours
Metabolism CYP3A4 (slower) CYP3A4 CYP2D6
Excretion Renal (60%), Fecal (40%) Renal (55%), Fecal (45%) Renal (95%)
Protein Binding 85% 85% 10%

Key Findings :

  • This compound exhibits a 60–100% longer half-life than Cicloprolol due to deuterium-induced kinetic isotope effects, reducing metabolic clearance .

Pharmacodynamic Comparison

Table 2: Pharmacodynamic Properties

Parameter This compound Cicloprolol Metoprolol
Receptor Selectivity β1 > β2 (100:1) β1 > β2 (100:1) β1 > β2 (75:1)
Mechanism Competitive antagonism Competitive antagonism Competitive antagonism
Adverse Effects Bradycardia, Fatigue Bradycardia, Fatigue Bronchospasm (β2-mediated)

Key Findings :

  • Both this compound and Cicloprolol demonstrate superior β1-selectivity compared to Metoprolol, minimizing β2-mediated adverse effects like bronchoconstriction .
  • This compound’s stable plasma levels reduce peak concentration-dependent side effects (e.g., hypotension) compared to non-deuterated Cicloprolol .

Clinical Implications

This compound’s extended half-life supports once-daily dosing, improving patient adherence. Its metabolic stability reduces drug-drug interaction risks compared to Metoprolol, which is susceptible to CYP2D6 inhibitors (e.g., fluoxetine) . However, higher production costs associated with deuterated synthesis may limit accessibility.

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